2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride
Description
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.ClH/c1-2-4-10-8(3-1)13-11(15-10)9-7-14-6-5-12-9;/h1-4,9,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQQXTQZPVWAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC3=CC=CC=C3S2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Pathways
The synthesis of benzothiazole derivatives typically involves the condensation of aniline derivatives with thiocyanates or other sulfur-containing reagents. For 2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride , a specific pathway might involve the following steps:
Preparation of 2-Aminobenzothiazole : This can be achieved by reacting aniline with ammonium thiocyanate in the presence of a catalyst like bromine, followed by treatment with sodium hydroxide and carbon disulfide.
Introduction of the Morpholine Moiety : This step involves the reaction of the aminobenzothiazole derivative with morpholine. This can be facilitated by using a suitable leaving group or through direct nucleophilic substitution reactions.
Formation of the Hydrochloride Salt : The final step involves converting the base into its hydrochloride salt by reaction with hydrochloric acid.
Research Findings and Challenges
The synthesis of benzothiazole derivatives often presents challenges related to yield, purity, and the choice of reaction conditions. Optimizing these conditions can significantly impact the efficiency and scalability of the synthesis process. Additionally, the biological evaluation of these compounds is essential to understand their potential applications.
Data Tables
Due to the lack of specific data for This compound , we cannot provide detailed tables for this compound. However, for similar benzothiazole derivatives, tables typically include:
| Compound | Molecular Formula | Melting Point (°C) | Spectral Data |
|---|---|---|---|
| Example | CxHyNzS | 200-250 | IR, NMR |
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including 2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride, as anticancer agents. These compounds have been evaluated for their ability to inhibit cancer cell viability through various mechanisms.
Case Study: Inhibition of ATR Kinase
A study reported the synthesis of several benzothiazole derivatives and their evaluation as inhibitors of ATR (Ataxia Telangiectasia and Rad3-related protein) kinase, which is crucial in the DNA damage response pathway. Among the tested compounds, specific derivatives exhibited significant cytotoxicity against colon cancer (HCT116) and cervical cancer (HeLa) cell lines. The IC50 values were determined through dose-response studies, revealing that some compounds reduced cell viability by over 50% at low micromolar concentrations .
Table 1: Cytotoxicity of Selected Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2c | HCT116 | 4.5 |
| 7h | HeLa | 3.9 |
| 7l | HCT116 | 5.1 |
These findings suggest that derivatives of 2-(Morpholin-3-yl)-1,3-benzothiazole may serve as promising candidates for further development in cancer therapies.
Kinase Inhibition
The compound has also been identified as a potential inhibitor of various protein kinases, which play a pivotal role in cellular signaling pathways related to proliferation and survival. Kinase inhibitors are crucial in treating cancers and other proliferative diseases.
Anti-inflammatory and Antimicrobial Properties
In addition to anticancer applications, studies have indicated that benzothiazole compounds exhibit anti-inflammatory and antimicrobial activities. The thiazole ring structure is known for its reactive sites that facilitate various chemical reactions leading to biological activity.
Case Study: Anti-inflammatory Activity
Research has demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Synthesis and Development
The synthesis of this compound involves several methodologies that can be optimized for better yields and purities. Recent advancements in synthetic techniques have improved the efficiency of producing this compound for research purposes.
Table 2: Synthesis Methods for Benzothiazole Derivatives
| Methodology | Yield (%) | Remarks |
|---|---|---|
| Microwave-assisted | 53 | Faster reaction times |
| One-pot reactions | Varies | Simplifies synthesis process |
| Traditional reflux | ~40 | Longer reaction times but established |
Mechanism of Action
The mechanism of action of 2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 2-(morpholin-3-yl)-1,3-benzothiazole hydrochloride and selected analogs:
Physicochemical Properties
Predicted collision cross-sections (CCS) for this compound highlight its polarity and adduct stability:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 221.07431 | 144.2 |
| [M+Na]⁺ | 243.05625 | 157.9 |
| [M-H]⁻ | 219.05975 | 149.2 |
These values distinguish it from bulkier analogs like 5-chloro-trimethoxyphenyl benzothiazole, which likely exhibits higher lipophilicity and larger CCS due to its substituents .
Notes
Biological Activity
2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a benzothiazole core substituted with a morpholine group, this compound has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C_{12}H_{12}ClN_{3}S
- Molecular Weight : Approximately 256.75 g/mol
- Structure : The compound features a morpholine ring at the 3-position of the benzothiazole, which may enhance its biological efficacy compared to other derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has shown potential against various bacterial strains, including:
- Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains (MRSA).
- Candida albicans : Displays antifungal properties with moderate activity.
Minimum Inhibitory Concentration (MIC) Values :
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (ATCC 25923) | 25–50 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 50–100 |
| Candida albicans | 62.5 |
These results suggest that the compound could be a promising candidate for further development as an antimicrobial agent.
Anticancer Activity
Recent investigations into benzothiazole derivatives indicate their potential as anticancer agents. Although direct studies on this compound are scarce, compounds with similar structures have shown effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested : HCT116 (colon cancer), HeLa (cervical cancer)
- IC50 Values for Related Compounds :
| Compound | IC50 (μM) | Cell Line |
|-------------------|--------------|----------------|
| Benzothiazole derivative A | <10 | HeLa |
| Benzothiazole derivative B | <20 | HCT116 |
These findings suggest that further exploration of the anticancer potential of this compound is warranted.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that its activity may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been noted for their ability to inhibit key enzymes involved in bacterial and cancer cell proliferation.
- Binding Affinity Studies : Interaction studies suggest that this compound may bind to specific biological targets, enhancing its therapeutic effects.
Safety and Toxicity
While comprehensive safety data for this compound are lacking, general precautions should be observed due to potential irritant properties associated with benzothiazole compounds. Handling should include appropriate personal protective equipment until more detailed safety profiles are established.
Q & A
Q. What are the recommended spectroscopic methods for confirming the structure of 2-(Morpholin-3-yl)-1,3-benzothiazole hydrochloride?
- Methodological Answer : Use a combination of IR spectroscopy (to identify functional groups like C=N, C-S, and morpholine N-O stretches) and ¹H/¹³C NMR (to resolve aromatic protons and morpholine ring protons). For example, benzothiazole derivatives often show IR peaks at ~1650 cm⁻¹ (C=N) and ~1435 cm⁻¹ (C=C aromatic), while morpholine protons appear as distinct multiplets in NMR . High-resolution mass spectrometry (HRMS) further validates molecular weight.
Q. How can researchers assess the purity of this compound for biological assays?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid). Monitor absorbance at 254 nm for benzothiazole chromophores. Purity >95% is typically required for pharmacological studies. Cross-validate with elemental analysis (C, H, N, S) to confirm stoichiometry .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : The hydrochloride salt enhances water solubility compared to the free base. Test solubility in DMSO (for stock solutions), methanol, and aqueous buffers (pH 4–7). For example, similar morpholine-containing benzothiazoles show solubility >10 mg/mL in DMSO but <1 mg/mL in nonpolar solvents like hexane .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected downfield shifts in NMR) be resolved during structural characterization?
- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous signals. For instance, a downfield-shifted aromatic proton may result from electron-withdrawing effects of the morpholine ring. Computational modeling (DFT) can predict chemical shifts and validate assignments .
Q. What strategies optimize the synthetic yield of this compound?
- Methodological Answer : Optimize reaction conditions for the cyclization step:
- Use NaNO₂/HCl for diazotization in a methanol/water mixture at 0–5°C to minimize side reactions .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Purify via recrystallization from ethanol/water to remove unreacted morpholine derivatives .
Q. How do substituents on the benzothiazole core influence antimycobacterial activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) groups. Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays. For example, 2-(4-chlorophenyl)benzothiazoles show MIC values <6.25 µg/mL due to enhanced membrane penetration .
Q. What crystallographic techniques are suitable for resolving the hydrochloride salt’s solid-state structure?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Resolve hydrogen bonding between the morpholine nitrogen and chloride ions. Compare with analogous structures (e.g., 2-(5-chloro-benzothiazolyl) ethers, which show planar benzothiazole rings and chair-conformation morpholine) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity between in vitro and in vivo models?
- Methodological Answer : Investigate pharmacokinetic factors:
- Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays).
- Poor in vivo efficacy may stem from rapid clearance or low blood-brain barrier penetration. Use prodrug strategies (e.g., esterification) to improve bioavailability .
Q. Why do computational docking results sometimes conflict with experimental binding affinities?
- Methodological Answer : Refine docking parameters by:
- Including explicit water molecules in the target protein’s active site.
- Validating with molecular dynamics simulations (20 ns trajectories) to account for protein flexibility.
- Cross-check with isothermal titration calorimetry (ITC) for experimental ΔG values .
Tables for Key Data
Q. Table 1. Spectroscopic Data for 2-Aryl Benzothiazoles
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |
|---|---|---|---|
| C=N (benzothiazole) | 1650–1660 | - | |
| Morpholine N-O | 1100–1150 | 3.50–3.80 (m, 4H) | |
| Aromatic C-H | 750–760 | 7.30–8.10 (m, Ar-H) |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temp. | 0–5°C | Minimizes decomposition | |
| Solvent System | MeOH/H₂O (1:1) | Enhances cyclization | |
| Purification | Ethanol/water | Removes hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
